2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a sulfonylpiperazine backbone linked to a 4-chlorophenyl ethenyl group and a 5-methyl-1,2-oxazol-3-yl moiety. Its design incorporates structural elements aimed at modulating biological activity, particularly in anti-inflammatory or anti-exudative pathways. The sulfonylpiperazine group enhances solubility and pharmacokinetic stability, while the 4-chlorophenyl ethenyl substituent may influence receptor binding affinity due to its hydrophobic and electron-withdrawing properties.
Properties
IUPAC Name |
2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-14-12-17(21-27-14)20-18(24)13-22-7-9-23(10-8-22)28(25,26)11-6-15-2-4-16(19)5-3-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,24)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVLYJKBHUODOO-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide , with CAS number 1241693-40-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.9 g/mol. The structure features a piperazine ring, a sulfonyl group, and an oxazole moiety, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds structurally related to this molecule exhibit significant antibacterial properties. For instance, derivatives with similar functional groups showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects against other bacterial strains. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potential as effective antibacterial agents .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 0.63 |
| Compound B | Bacillus subtilis | 1.13 |
| Compound C | Other strains | 6.28 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer’s. Studies indicated that certain derivatives exhibited strong AChE inhibitory activities, which could be beneficial in drug development for cognitive disorders .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 2.14 |
| Urease | Non-competitive inhibition | 1.21 |
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the oxazole ring is often associated with enhanced anticancer activity due to its ability to interact with DNA and proteins involved in cell growth regulation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The sulfonamide group may facilitate binding to active sites on enzymes like urease and AChE.
- Receptor Interaction : The piperazine and oxazole moieties can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Neuroprotection : A derivative was tested in a mouse model for Alzheimer’s disease, showing improved memory retention compared to controls.
- Antimicrobial Trials : Clinical trials indicated that formulations containing similar structures significantly reduced bacterial load in infected patients.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibit significant anticancer activity. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures possess antimicrobial properties against various pathogens, including bacteria and fungi. These compounds were evaluated for their efficacy against strains like Mycobacterium tuberculosis and Candida species, showing comparable effectiveness to established antibiotics such as isoniazid and fluconazole .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds with piperazine structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. The sulfonamide group may also enhance solubility and bioavailability, making it a candidate for further neuropharmacological studies.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Studies : A study explored the anticancer effects of structurally related compounds on multiple cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications to the piperazine structure may enhance anticancer activity.
- Antimicrobial Efficacy : Research involving a series of sulfonamide derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this compound's framework.
- Neuropharmacological Investigations : Preliminary docking studies have suggested that modifications to the piperazine structure may lead to enhanced binding affinity to neurotransmitter receptors, warranting further exploration into its therapeutic potential for neurological disorders.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and acetamide functional groups undergo hydrolysis under acidic or alkaline conditions:
-
Key Findings :
Nucleophilic Substitution
The sulfonyl group participates in nucleophilic substitution reactions, particularly at the piperazine nitrogen:
-
Key Findings :
Oxidation of the Ethenyl Group
The (E)-2-(4-chlorophenyl)ethenyl group undergoes oxidation:
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Epoxidation | 0–5°C, DCM | m-CPBA | Epoxide derivative | 40–55% | |
| Dihydroxylation | RT, acetone/H₂O | OsO₄, NMO | Vicinal diol | 30–45% |
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Key Findings :
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Epoxidation retains stereochemistry, producing a trans-epoxide.
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OsO₄-mediated dihydroxylation forms a syn-diol.
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Electrophilic Substitution on the Oxazole Ring
The 5-methyl-1,2-oxazol-3-yl group undergoes electrophilic substitution:
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Nitration | 0°C, H₂SO₄/HNO₃ | HNO₃ | 5-methyl-4-nitro-1,2-oxazol-3-yl acetamide | 55–70% | |
| Halogenation | RT, CCl₄ | Cl₂ or Br₂ | 5-methyl-4-halo-1,2-oxazol-3-yl acetamide | 60–75% |
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Key Findings :
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Nitration occurs at the 4-position due to the methyl group’s directing effect.
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Halogenation proceeds via an electrophilic mechanism.
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Reduction Reactions
The ethenyl and sulfonyl groups can be reduced under specific conditions:
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Catalytic hydrogenation | 25°C, EtOH | H₂, Pd/C | Saturated ethyl sulfone derivative | 85–90% | |
| Sulfonyl group reduction | Reflux, THF | LiAlH₄ | Thioether analog | 50–65% |
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Key Findings :
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Hydrogenation of the ethenyl group produces a single stereoisomer.
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LiAlH₄ reduces the sulfonyl group to a thioether, retaining the piperazine framework.
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Acylation and Sulfonation
The secondary amine in piperazine reacts with acylating/sulfonating agents:
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Acylation | RT, DCM | Acetyl chloride, TEA | N-acetyl-piperazine sulfonamide | 75–85% | |
| Sulfonation | 60°C, DMF | SO₃·Pyridine complex | Disulfonated piperazine derivative | 60–70% |
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Key Findings :
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Acylation occurs at the piperazine nitrogen not involved in the sulfonamide bond.
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Excess sulfonating agents lead to disubstitution.
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Cyclization Reactions
The compound participates in intramolecular cyclization:
| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | References |
|---|---|---|---|---|---|
| Piperazine ring expansion | 130°C, NMP | K₂CO₃ | Seven-membered ring sulfonamide | 40–50% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares a sulfonamide-acetamide scaffold with other triazole- or oxazole-containing derivatives. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () features a triazole-thioacetamide core with a furan substituent. Key distinctions include:
- Heterocyclic rings : The oxazole ring (vs. triazole) may reduce metabolic degradation due to increased aromatic stability.
Pharmacological Activity
Studies on structurally related acetamide derivatives (e.g., compounds 3.1–3.21 in ) demonstrate anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.
- The 4-chlorophenyl group may improve binding to cyclooxygenase (COX) or leukotriene receptors due to its hydrophobic and electron-deficient nature.
- The sulfonylpiperazine moiety could enhance bioavailability compared to simpler sulfonamide derivatives.
Research Findings and Data Tables
Table 1: Anti-Exudative Activity of Selected Acetamide Derivatives
*Inhibition of carrageenan-induced edema in rodent models.
†Data specific to the target compound requires further experimental validation.
Key Observations:
- Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl) in analogs showed higher activity than those with electron-donating groups (e.g., 4-methoxyphenyl) .
- The oxazole ring in the target compound may confer greater metabolic stability compared to triazole derivatives, which are prone to oxidative cleavage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving condensation reactions. For example, refluxing (4E)-4-(substituted arylidene) intermediates with acetamide derivatives in the presence of pyridine and zeolite catalysts (Y-H type) under controlled conditions (150°C, 5 hours) has been reported to yield similar hydroxyacetamide derivatives . To improve efficiency, optimize catalyst loading (e.g., 0.01 M pyridine) and use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity). Flow chemistry systems, as demonstrated in Omura-Sharma-Swern oxidations, can enhance reproducibility and scalability .
Q. How can structural characterization of this compound be validated to ensure synthetic accuracy?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- HPLC-MS : Confirm molecular weight and purity (≥95%) using high-resolution mass spectrometry, as exemplified in PubChem-derived spectral data for analogous piperazine-acetamide compounds .
- NMR : Analyze H and C spectra to verify sulfonylpiperazine and oxazole substituents. Compare chemical shifts with structurally related compounds (e.g., N-phenylpiperazine derivatives) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z configuration of the ethenyl group) using single-crystal diffraction data .
Q. What preliminary biological screening assays are recommended to assess its antiproliferative activity?
- Methodological Answer : Use in vitro cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Hydroxyacetamide derivatives with sulfonylpiperazine moieties have shown IC values in the micromolar range, suggesting a starting concentration of 1–50 µM . Include positive controls (e.g., doxorubicin) and validate results via dose-response curves.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents on the piperazine and oxazole rings. For example:
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .
- Introduce bioisosteres (e.g., replacing the sulfonyl group with a carbonyl) to improve metabolic stability .
- Use molecular docking to predict interactions with receptors (e.g., kinase domains) and prioritize synthetic targets .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. To address this:
- Replicate experiments under standardized protocols (e.g., RPMI-1640 media, 48-hour exposure) .
- Perform stability studies (HPLC monitoring) to detect degradation products in biological matrices .
- Validate target engagement using orthogonal assays (e.g., Western blotting for apoptosis markers if antiproliferative mechanisms are hypothesized) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine omics and chemical proteomics approaches:
- Transcriptomics : Identify differentially expressed genes post-treatment using RNA-seq.
- Chemical Proteomics : Use affinity chromatography with immobilized compound analogs to pull down binding proteins .
- Kinase Profiling : Screen against kinase panels to identify inhibitory activity, as seen in studies of structurally related acetamide derivatives .
Data Analysis and Validation
Q. What statistical models are appropriate for analyzing dose-response data in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in Prism or R) to calculate IC/EC. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify predictive features of activity . Report confidence intervals and p-values to quantify uncertainty.
Q. How can researchers validate computational predictions of metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
